3-(4-Chlorophenyl)-2',3'-dimethylpropiophenone
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(2,3-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-12-4-3-5-16(13(12)2)17(19)11-8-14-6-9-15(18)10-7-14/h3-7,9-10H,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUHURLFKIJZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CCC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644477 | |
| Record name | 3-(4-Chlorophenyl)-1-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-94-5 | |
| Record name | 3-(4-Chlorophenyl)-1-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2’,3’-dimethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chlorobenzoyl chloride with 2,3-dimethylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of 3-(4-Chlorophenyl)-2’,3’-dimethylpropiophenone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2’,3’-dimethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : The compound serves as a crucial intermediate in synthesizing more complex organic molecules, which can be utilized in various chemical reactions, including oxidation, reduction, and substitution reactions.
Biology
- Biological Activity Studies : Research indicates that 3-(4-Chlorophenyl)-2',3'-dimethylpropiophenone exhibits potential antimicrobial and anticancer properties. Preliminary studies suggest its efficacy against specific cancer cell lines and microbial infections .
Medicinal Chemistry
- Pharmaceutical Development : Ongoing research explores the compound's potential as a pharmaceutical agent, particularly in developing new drugs targeting cancer and infectious diseases. Its unique structure allows for interactions with specific biological targets.
Material Science
- Polymer and Coating Applications : The compound is investigated for its role in developing new materials with tailored properties, including polymers and coatings that require specific chemical characteristics.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on various human cancer cell lines. Results showed significant inhibition of cell proliferation, suggesting its potential as a lead compound for cancer therapy.
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial activity of the compound demonstrated effectiveness against several bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2’,3’-dimethylpropiophenone involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Propiophenone Derivatives
The following table summarizes key structural analogs of 3-(4-chlorophenyl)-2',3'-dimethylpropiophenone, highlighting variations in substituents and their impact on properties:
Key Observations :
- Chlorine vs.
- Dichloro Substitutions: Compounds like 3-(4-chlorophenyl)-2',4'-dichloropropiophenone (similarity score 1.00) suggest that additional chlorine atoms enhance lipophilicity, which could improve membrane permeability but may also increase toxicity .
Functional Comparisons with Bioactive Analogs
Antiproliferative and HDAC Inhibitory Activity
- 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: A structurally related compound demonstrated potent HDAC inhibition (IC₅₀: 0.69–11 µM) and antiproliferative activity against HeLa cells, outperforming doxorubicin (IC₅₀: 2.29 µM) . While the target compound lacks the hydroxy and ester groups, the chlorophenyl moiety is a common feature linked to bioactivity.
- Chalcone Derivatives: (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one (IC₅₀: 37.24 ppm against MCF-7 cells) highlights the role of the chlorophenyl group in cytotoxicity. However, chalcones differ in backbone structure (α,β-unsaturated ketone vs. propiophenone) .
Antihypertensive Activity
Physical and Chemical Properties
The predicted boiling point (415.3±35.0°C) and density (1.257±0.06 g/cm³) of 3'-chloro-3-(4-chlorophenyl)propiophenone provide a benchmark for estimating the target compound’s properties. Methyl substituents in this compound may slightly lower boiling points compared to dichloro analogs due to reduced molecular weight and polarity.
Data Tables
Table 1: Structural Analogs and Key Features
Table 2: Bioactivity of Related Chlorophenyl Compounds
Discussion of Gaps and Limitations
- Bioactivity Data: Direct pharmacological data for this compound are absent in the evidence. Predictions are based on structural analogs, necessitating further experimental validation.
- Synthetic Methods : and highlight microwave-assisted and classical synthetic routes for related compounds, which could inform the synthesis of the target compound .
Biological Activity
3-(4-Chlorophenyl)-2',3'-dimethylpropiophenone (CAS No. 898787-94-5) is a halogenated derivative of propiophenone, notable for its potential biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its structural features, which suggest possible interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C17H17ClO. The presence of a chloro group and two methyl groups on the phenyl ring enhances its lipophilicity, potentially influencing its biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The chloro and methyl substituents may enhance binding affinity, modulating the activity of various biomolecules involved in metabolic processes and signal transduction pathways. Ongoing research aims to elucidate these mechanisms further.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a variety of Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating notable minimum inhibitory concentrations (MICs) .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In studies involving breast cancer cell lines, it exhibited cytotoxic effects, leading to decreased cell viability in a dose-dependent manner. Notably, treatment with this compound resulted in cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent in cancer treatment .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various derivatives of propiophenone, including this compound, against resistant strains of bacteria. The results indicated that this compound had a superior MIC compared to several other tested compounds .
- Cytotoxicity in Cancer Cells : In an experimental setup using MCF-7 breast cancer cells, this compound was shown to induce apoptosis through mitochondrial pathways, suggesting its mechanism involves oxidative stress and subsequent cell death .
Data Table: Biological Activity Overview
| Activity Type | Target Organism/Cell Line | Effect | MIC/IC50 |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth | 15 µg/mL |
| Antimicrobial | Escherichia coli | Inhibition of growth | 20 µg/mL |
| Anticancer | MCF-7 (breast cancer) | Cytotoxicity | IC50 = 37.5 µM |
| Anticancer | MDA-MB-231 (breast cancer) | Induction of apoptosis | IC50 = 50 µM |
Q & A
Q. What are the recommended synthetic routes for 3-(4-Chlorophenyl)-2',3'-dimethylpropiophenone, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 4-chlorobenzene derivatives and a methyl-substituted propanoyl chloride. Optimization involves controlling reaction temperature (e.g., 0–5°C for ketone stability) and using Lewis acids like AlCl₃. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product . Efficiency improvements include microwave-assisted synthesis to reduce reaction time and solvent-free conditions to enhance yield.
Q. How should researchers handle waste generated during the synthesis of chlorophenyl-containing ketones?
- Methodological Answer : Waste must be segregated into halogenated organic waste streams due to the presence of chlorophenyl groups. Neutralize acidic byproducts (e.g., HCl from Friedel-Crafts reactions) with sodium bicarbonate before disposal. Collaborate with certified waste management services for incineration or deep-well injection to prevent environmental contamination .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., dimethyl groups at 2' and 3') and GC-MS for purity assessment. Compare fragmentation patterns with NIST mass spectrometry databases for chlorinated aromatic ketones . IR spectroscopy can validate the carbonyl stretch (~1680 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar propiophenone derivatives?
- Methodological Answer : Contradictions often arise from stereochemical or regiochemical ambiguities. Single-crystal X-ray diffraction (SC-XRD) provides definitive structural validation, as demonstrated in crystallography studies of analogs like 3-(4-Chlorophenyl)-2-(diisopropylamino)propan-1-ones . Pair this with DFT calculations to model electronic environments and predict NMR/IR spectra for cross-verification.
Q. What strategies mitigate side reactions during electrochemical carboxylation of propiophenone derivatives?
- Methodological Answer : Use aprotic solvents (e.g., DMF) and tetraalkylammonium salts as supporting electrolytes to stabilize reactive intermediates. Control electrode potential to avoid over-reduction of the chlorophenyl ring. Monitor reaction progress via in situ FTIR to detect carbonyl intermediate formation .
Q. How do substituent positions (2',3'-dimethyl vs. 3,3-dimethyl) impact the reactivity of chlorophenylpropiophenones?
- Methodological Answer : Steric effects from 2',3'-dimethyl groups hinder electrophilic substitution at the ortho position, directing reactions to the para site. Compare kinetic data from halogenation or nitration experiments with analogs like 4'-chloro-3,3-dimethylbutyrophenone . Computational tools (e.g., molecular docking) can model steric hindrance and predict regioselectivity.
Safety and Experimental Design
Q. What safety protocols are essential when working with chlorinated aromatic ketones?
- Methodological Answer : Use fume hoods for all synthetic steps to avoid inhalation of volatile intermediates. Wear nitrile gloves and chemical-resistant aprons due to the compound’s potential skin irritancy. Implement emergency showers and eyewash stations, and refer to SDS guidelines for spill management .
Q. How can researchers ensure reproducibility in scaled-up synthesis of this compound?
- Methodological Answer : Standardize reaction parameters (temperature, stirring rate, reagent ratios) using process analytical technology (PAT). Document batch records with detailed impurity profiles (HPLC) and optimize crystallization conditions (e.g., solvent polarity gradients) to maintain consistency .
Data Interpretation and Validation
Q. What analytical methods validate the absence of toxic byproducts like polychlorinated dibenzodioxins?
- Methodological Answer : Employ HR-LCMS (High-Resolution Liquid Chromatography-Mass Spectrometry) with a focus on m/z ratios characteristic of dioxin-like structures. Cross-reference with EPA DSSTox databases for chlorinated compounds . Use toxicity prediction software (e.g., TEST by EPA) to assess risk profiles.
Q. How can researchers address discrepancies between computational and experimental solubility data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
